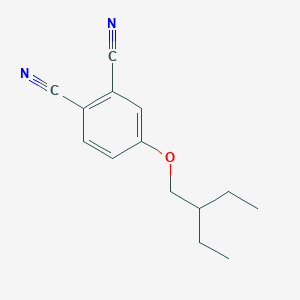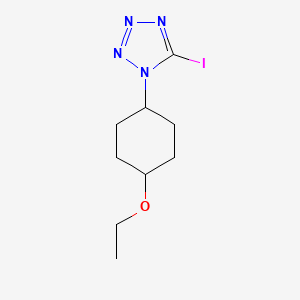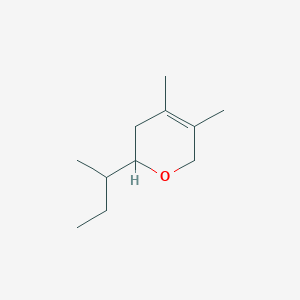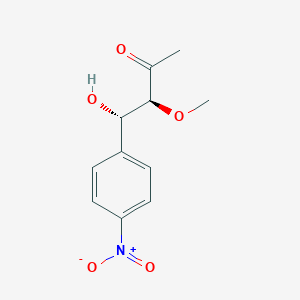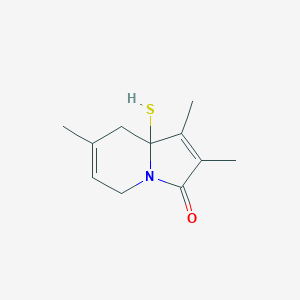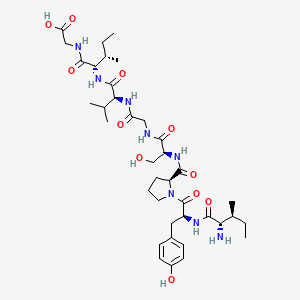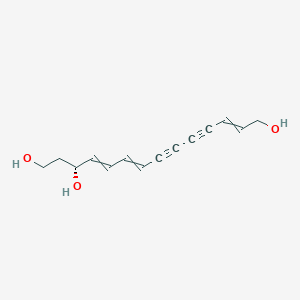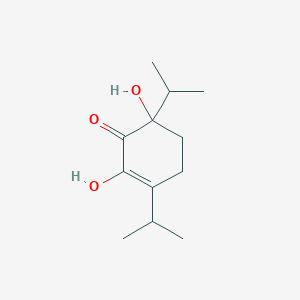
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Isopropylation: The addition of isopropyl groups is carried out using isopropyl halides in the presence of a base, such as potassium carbonate.
Cyclization: The final step involves cyclization to form the cyclohexene ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Purification: Techniques like distillation and recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydroxyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: Potential to inhibit specific enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks hydroxyl groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains isopropyl groups but has a different core structure.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Features isopropyl groups but is a phosphine derivative.
Uniqueness
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is unique due to its combination of hydroxyl and isopropyl groups on a cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
649767-57-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,6-dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3/c1-7(2)9-5-6-12(15,8(3)4)11(14)10(9)13/h7-8,13,15H,5-6H2,1-4H3 |
InChI Key |
KIRRSFVHDMEROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C(CC1)(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


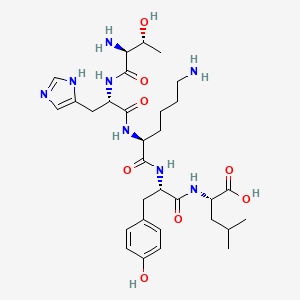
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)

